2-(4-Methylphenyl)propan-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)propan-1-amine typically involves the alkylation of benzyl cyanide with methyl iodide, followed by reduction of the resulting nitrile to the corresponding amine. The reaction conditions often include the use of a strong base such as sodium or potassium hydroxide and a suitable solvent like ethanol or methanol. The reduction step can be carried out using catalytic hydrogenation or chemical reduction with reagents like lithium aluminum hydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method includes the catalytic hydrogenation of 4-methylpropiophenone using a palladium or platinum catalyst under high pressure and temperature conditions. This process ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 4-Methylpropiophenone or 4-methylbenzoic acid.
Reduction: 4-Methylphenylpropanol or 4-methylpropane.
Substitution: Various N-substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-(4-Methylphenyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is conducted to explore its potential therapeutic uses, including its effects on the central nervous system.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)propan-1-amine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a releasing agent for monoamines, including dopamine, norepinephrine, and serotonin. By increasing the release of these neurotransmitters, the compound can produce stimulant effects. The molecular targets include monoamine transporters and receptors, which mediate its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Amphetamine: A well-known stimulant with similar structural features but lacking the methyl group on the phenyl ring.
Methamphetamine: Another stimulant with a similar structure but with an additional methyl group on the nitrogen atom.
Phenethylamine: The parent compound of the amphetamine class, with a simpler structure.
Uniqueness
2-(4-Methylphenyl)propan-1-amine is unique due to the presence of the methyl group on the phenyl ring, which can influence its pharmacological properties and metabolic stability. This structural modification can result in differences in potency, duration of action, and side effect profile compared to other similar compounds.
Properties
IUPAC Name |
2-(4-methylphenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-3-5-10(6-4-8)9(2)7-11/h3-6,9H,7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYBUIYEZRXUGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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